molecular formula C19H20ClNO3 B3231004 1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1313366-29-8

1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B3231004
CAS RN: 1313366-29-8
M. Wt: 345.8 g/mol
InChI Key: DQUQYOGFVHTURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of isoquinoline derivatives. It was first synthesized by F. Hoffmann-La Roche Ltd. in the 1980s and has since been used in scientific research for its pharmacological properties.

Mechanism of Action

1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 acts as a competitive antagonist at the benzodiazepine receptor. It binds to the receptor and prevents the binding of benzodiazepines such as diazepam. This results in a reduction in the activity of the receptor and a decrease in the effects of benzodiazepines.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have several biochemical and physiological effects. It has been found to decrease the activity of the GABA-A receptor, which is the main target of benzodiazepines. This results in a decrease in the inhibitory neurotransmission in the brain.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 has several advantages for lab experiments. It is a highly selective ligand for the alpha1 subtype of the benzodiazepine receptor, which allows for more specific studies. It is also relatively stable and has a long half-life, which makes it easier to use in experiments.
However, there are also some limitations to using this compound 15-4513 in lab experiments. It has a low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively low potency compared to other benzodiazepine receptor ligands, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the use of 1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 in scientific research. One area of interest is the study of the role of the benzodiazepine receptor in neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound 15-4513 could be used to investigate the potential therapeutic effects of targeting the receptor in these conditions.
Another area of interest is the development of new benzodiazepine receptor ligands with higher potency and selectivity. This compound 15-4513 could be used as a starting point for the development of new compounds with improved properties.
In conclusion, this compound 15-4513 is a valuable tool for scientific research due to its high affinity and selectivity for the alpha1 subtype of the benzodiazepine receptor. It has several advantages and limitations for lab experiments and has potential for use in future research directions.

Scientific Research Applications

1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 has been widely used in scientific research as a ligand for the benzodiazepine receptor. It has been shown to have high affinity and selectivity for the alpha1 subtype of the receptor. This property has made it a valuable tool for studying the role of the benzodiazepine receptor in various physiological and pathological processes.

properties

IUPAC Name

1-(4-chlorophenyl)-6-methoxy-7-propan-2-yloxy-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-11(2)24-17-10-15-13(8-16(17)23-3)9-18(22)21-19(15)12-4-6-14(20)7-5-12/h4-8,10-11,19H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUQYOGFVHTURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)NC(C2=C1)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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